N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
This compound features a bis-pyrazole scaffold with distinct substituents:
- Pyrazole A: 3-cyclopropyl and 1-isopropyl groups.
- Pyrazole B: 1-methyl group and a 4-amine, linked to Pyrazole A via a methylene bridge.
Properties
Molecular Formula |
C14H22ClN5 |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5.ClH/c1-10(2)19-13(6-14(17-19)11-4-5-11)8-15-12-7-16-18(3)9-12;/h6-7,9-11,15H,4-5,8H2,1-3H3;1H |
InChI Key |
YXAOCTXUTHQXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNC3=CN(N=C3)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and controlled temperatures to achieve desired selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine has garnered interest in various scientific research fields due to its versatile chemical properties:
Mechanism of Action
The mechanism of action of N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites . These interactions can trigger downstream signaling pathways, leading to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Electronic Effects : Trifluoromethyl groups (e.g., in ) enhance electronegativity and lipophilicity, whereas methoxy groups () increase polarity.
- Linker Flexibility : The methylene bridge in the target compound allows conformational flexibility, contrasting with rigid aryl or pyridinyl linkers in analogs .
Crystallographic and Computational Data
Q & A
Q. What are the established synthetic routes for N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine, and what reaction parameters are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Cyclocondensation : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or enol ethers under acidic conditions.
- Functionalization : Alkylation at the pyrazole N1-position using isopropyl halides or Mitsunobu conditions. Cyclopropyl groups are introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acids).
- Critical Parameters :
- Temperature : Low temperatures (0–5°C) minimize side reactions during alkylation steps .
- Catalysts : Copper(I) bromide or cesium carbonate improves regioselectivity in aryl coupling reactions .
- Solvent Choice : Dichloromethane or DMSO enhances solubility of intermediates .
- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Cyclopropyl protons (δ 0.71–0.92 ppm, multiplet) and isopropyl methyl groups (δ 1.85 ppm, multiplet) .
- Pyrazole ring protons (δ 5.02–5.18 ppm, singlet for CH2 bridge) .
- HRMS : Confirm molecular weight (e.g., m/z 437.41 for derivatives) with <2 ppm error .
- IR : Amine N-H stretches (~3250 cm⁻¹) and carbonyl vibrations (1683 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers optimize regioselectivity when introducing cyclopropyl and isopropyl groups to the pyrazole core?
- Methodological Answer :
- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling to direct cyclopropyl attachment to the C3 position of pyrazole .
- Steric Effects : Bulkier bases (e.g., triethylamine over pyridine) favor substitution at less hindered positions .
- Computational Screening : Employ density functional theory (DFT) to predict transition-state energies and regioselectivity trends before experimentation .
Q. What experimental and analytical strategies address contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., CYP450 isoforms) to identify metabolic liabilities .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or salt formation to improve bioavailability in animal models .
- Structural Analog Testing : Replace the isopropyl group with tert-butyl or cyclopentyl to assess SAR and mitigate off-target effects .
Q. How can integrated computational-experimental frameworks enhance the design of derivatives with improved target binding?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 16) identify low-energy pathways for functionalization .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase binding pockets) to prioritize derivatives for synthesis .
- Feedback Loops : Iteratively refine computational models using experimental NMR/HRMS data to improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
